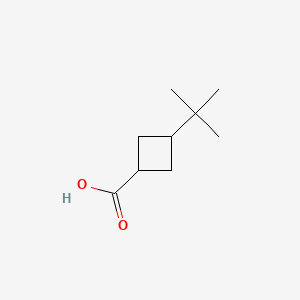

3-tert-butylcyclobutane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)7-4-6(5-7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZPVFOKYIJACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216231 | |

| Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66016-27-1 | |

| Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Value of Small Rings in Modern Drug Discovery

An In-Depth Technical Guide to 3-Substituted Cyclobutane Carboxylic Acid Derivatives

In the landscape of contemporary medicinal chemistry, the pursuit of molecules with high "three-dimensionality" (3D) and low molecular weight has elevated strained ring systems from chemical curiosities to strategically vital scaffolds.[1][2] Among these, the 3-substituted cyclobutane carboxylic acid motif has emerged as a privileged structure. Its rigid, non-planar ("puckered") geometry allows medicinal chemists to project substituents into precise vectors in space, offering a level of conformational control that is difficult to achieve with more flexible acyclic or larger ring systems.[3][4] This guide provides a comprehensive overview of the synthesis, stereochemical control, and application of these derivatives, intended for researchers and professionals engaged in the art and science of drug development.

The cyclobutane ring is not merely a passive spacer; its inherent ring strain (approximately 26 kcal/mol) and distinct conformational preferences profoundly influence the properties of the molecules that contain it.[1][5] It is frequently employed as a bioisostere for common chemical groups such as phenyl rings, gem-dimethyl units, or tert-butyl groups.[1][4][6] This substitution can enhance metabolic stability, improve binding affinity by enabling access to narrow hydrophobic pockets, and fine-tune physicochemical properties like solubility and lipophilicity.[3] From antiviral agents to kinase inhibitors, the strategic incorporation of this scaffold underscores its power and versatility.[1][7][8]

Part 1: Core Synthetic Strategies

The construction of the strained four-membered ring with precise control over substitution and stereochemistry is the central challenge. Modern synthetic chemistry offers several powerful and complementary approaches.

The Workhorse: [2+2] Cycloaddition Reactions

The most direct and widely used method for constructing the cyclobutane core is the [2+2] cycloaddition, where two olefinic units combine to form the four-membered ring.[9][10][11] This reaction class can be initiated by various means, each with its own mechanistic nuances and synthetic advantages.

-

Photochemical [2+2] Cycloaddition: This is the classical approach, often involving the irradiation of an alkene and an α,β-unsaturated carbonyl compound (the "Paternò-Büchi reaction" for enones).[12][13] The reaction typically proceeds through the triplet excited state of the enone, which adds to the ground-state alkene to form a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring.[9] The choice of sensitizers, such as acetone or benzophenone, is critical for populating the reactive triplet state.[9]

-

Catalytic Enantioselective [2+2] Cycloadditions: A major advancement has been the development of catalytic, enantioselective versions of this reaction. Visible-light photoredox catalysis, often using ruthenium or iridium complexes, allows these reactions to proceed under milder conditions.[14][15] Chiral catalysts, such as chiral Lewis acids or phosphoric acids, can effectively control the stereochemical outcome, providing access to enantioenriched cyclobutane derivatives.[14]

Caption: Generalized mechanism for a sensitized [2+2] photocycloaddition.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds. While it is most commonly used for 5- to 7-membered rings, it is a viable strategy for preparing cyclobutene precursors, which can then be hydrogenated and functionalized.[16][17] The reaction utilizes transition metal catalysts, most notably those developed by Grubbs and Schrock, to form a new double bond via a metallacyclobutane intermediate.[16][17][18] The driving force is often the release of a volatile byproduct like ethylene.[16][17]

Functionalization of Common Intermediates

An alternative and highly practical approach involves the modification of commercially available cyclobutane precursors. 3-Oxocyclobutanecarboxylic acid is a particularly valuable and versatile starting material.[7][19][20][21]

This strategy allows for the introduction of the C3 substituent through well-established carbonyl chemistry, where stereocontrol can often be achieved with high fidelity.

Key Transformations from 3-Oxocyclobutanecarboxylic Acid:

| Reaction Type | Reagents & Conditions | Outcome & Key Considerations |

| Grignard Addition | R-MgX (e.g., MeMgBr), THF | Forms tertiary alcohols. Yields a mixture of cis and trans diastereomers that may require separation.[22] |

| Diastereoselective Reduction | NaBH₄, MeOH | Reduces the ketone to a secondary alcohol. Often shows high selectivity for the cis isomer due to hydride attack from the sterically less hindered face.[23][24] |

| Knoevenagel Condensation | Meldrum's acid, TiCl₄, Pyridine | Forms a cyclobutylidene derivative, which can be subsequently reduced to introduce a C3 substituent.[23] |

| Reductive Amination | Amine (R₂NH), NaBH(OAc)₃ | Directly installs a C3-amino substituent. |

Experimental Protocol: Diastereoselective Synthesis of a cis-1,3-Disubstituted Scaffold [23]

A scalable synthesis of a key cis-1,3-disubstituted cyclobutane carboxylic acid was developed featuring the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[23]

-

Knoevenagel Condensation: A solution of a 3-oxo-cyclobutane carboxylate precursor and Meldrum's acid in a suitable solvent (e.g., CH₂Cl₂) is treated with titanium tetrachloride (TiCl₄) and pyridine at low temperature. The reaction is stirred until completion to form the cyclobutylidene Meldrum's acid derivative.

-

Diastereoselective Reduction: The resulting derivative is dissolved in a protic solvent like methanol (MeOH) and cooled. Sodium borohydride (NaBH₄) is added portion-wise. The hydride attacks the exocyclic double bond from the face opposite to the C1-ester group, leading to a high diastereomeric ratio in favor of the cis product after protonation.

-

Purification/Recrystallization: The diastereomeric ratio can often be further improved by recrystallization, where controlling acidic impurities is crucial for efficiency.[23]

Other Notable Synthetic Routes

-

Ring Contraction of Pyrrolidines: A novel and highly stereoselective method involves the conversion of readily accessible pyrrolidines into multisubstituted cyclobutanes via iodonitrene chemistry, proceeding through a nitrogen extrusion process.[10][11]

-

Allenoate-Alkene [2+2] Cycloaddition: The cycloaddition of terminal alkenes with allenoates, often catalyzed by a Lewis acid like EtAlCl₂, provides a rapid and robust route to 1,3-substituted cyclobutanes.[4][25]

Part 2: Stereochemistry and Conformational Analysis

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. For 3-substituted cyclobutane carboxylic acids, understanding the ring's conformation and the relative orientation of its substituents is paramount.

The Puckered Conformation

A planar cyclobutane ring would suffer from severe torsional strain due to the eclipsing of all eight C-H bonds, in addition to significant angle strain from its 90° bond angles.[26][27][28] To alleviate this torsional strain, the ring adopts a non-planar, "puckered" or "butterfly" conformation.[5][26] This puckering creates two distinct types of substituent positions: axial and equatorial. The ring undergoes rapid inversion ("ring-flipping") between two equivalent puckered conformations, passing through a higher-energy planar transition state.[26]

Cis/Trans Isomerism and Stereocontrol

With substituents at the C1 and C3 positions, two diastereomers are possible: cis and trans.

-

cis-isomer: Both substituents are on the same face of the ring (e.g., one axial, one equatorial in a puckered conformer that can flip to equatorial/axial).

-

trans-isomer: The substituents are on opposite faces of the ring (e.g., diaxial or diequatorial).

The relative stability of these isomers and the conformers of each depends on the steric bulk and electronic nature of the substituents. The ability to selectively synthesize one diastereomer over the other is a critical aspect of synthetic design. As noted previously, the hydride reduction of 3-substituted cyclobutanones is a powerful method for achieving cis-selectivity.[24] Computational and experimental studies have shown that this high selectivity is largely independent of the hydride reagent's size and can be enhanced by lowering the reaction temperature or solvent polarity.[24]

Sources

- 1. The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7) [eastfine.net]

- 2. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]

- 9. baranlab.org [baranlab.org]

- 10. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cyclobutane synthesis [organic-chemistry.org]

- 16. Ring Closing Metathesis [organic-chemistry.org]

- 17. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 18. reddit.com [reddit.com]

- 19. 3-(Dimethylamino)cyclobutane-1-carboxylic acid | 1628252-12-9 | Benchchem [benchchem.com]

- 20. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 21. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 22. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

conformational analysis of 3-tert-butylcyclobutane ring systems

A Technical Guide to Stereochemical Control in Small-Ring Systems

Executive Summary

The cyclobutane ring is a deceptively simple scaffold that plays a critical role in modern medicinal chemistry, particularly as a bioisostere for phenyl rings or as a rigid vector for substituent display. However, unlike the well-behaved chair conformation of cyclohexane, cyclobutane exists in a dynamic "puckered" equilibrium. This guide focuses on the 3-tert-butylcyclobutane system, where the bulky tert-butyl group acts as a conformational "anchor," locking the ring geometry and allowing for predictable stereochemical control at the C1 position.

This document outlines the thermodynamic principles, spectroscopic signatures, and experimental protocols required to assign and utilize these systems effectively.

Part 1: The Physics of the Ring

To analyze the 3-tert-butyl system, one must first understand the baseline energetics of the cyclobutane core.

1.1 The Puckering Phenomenon

Planar cyclobutane is energetically disfavored due to severe torsional strain (8 pairs of eclipsed hydrogens) and angle strain (

-

Puckering Angle (

): The ring bends along the diagonal C1–C3 axis. The deviation from planarity is approximately 25–30^\circ . -

Inversion Barrier: The energy barrier to flip from one puckered conformer to the other (passing through a planar transition state) is low, approximately 1.5 kcal/mol .

1.2 Pseudo-Axial and Pseudo-Equatorial Bonds

In the puckered conformation, substituents are not perfectly axial or equatorial as in cyclohexane. Instead, they are defined as:

-

Pseudo-equatorial (

): Bonds pointing outward, roughly in the plane of the ring. Sterically less crowded. -

Pseudo-axial (

): Bonds pointing roughly perpendicular to the ring average plane. These suffer from 1,3-transannular interactions .

Key Rule: Bulky substituents strongly prefer the pseudo-equatorial position to minimize 1,3-diaxial-like repulsion.

Part 2: The tert-Butyl Anchor Effect

In a monosubstituted cyclobutane, the substituent flips rapidly between

2.1 The Locking Mechanism

The tert-butyl group (

This locking effect transforms the conformational analysis of 1-substituted-3-tert-butylcyclobutanes from a dynamic equilibrium problem into a static geometric problem. The tert-butyl group becomes the reference point for all other stereocenters.

Part 3: Stereochemical Vectors (1,3-Disubstitution)

The most common application of this scaffold is the 1,3-disubstituted pattern. Understanding the relative stability of cis vs. trans isomers is counter-intuitive if one relies solely on cyclohexane heuristics.

3.1 The Cis-1,3 Stability Rule

In 1,3-disubstituted cyclobutanes, the cis isomer is generally the thermodynamic product.

-

Cis-1,3 Isomer: Both substituents can adopt pseudo-equatorial positions simultaneously on the "wings" of the butterfly.

-

Trans-1,3 Isomer: If one group (the tert-butyl) is

, the substituent at C1 is forced into the pseudo-axial position.

Comparison Table: Cyclobutane vs. Cyclohexane

| Feature | 1,3-Disubstituted Cyclobutane | 1,3-Disubstituted Cyclohexane |

| Stable Isomer | Cis | Cis |

| Conformation | Diequatorial-like ( | Diequatorial ( |

| Trans Isomer | Axial/Equatorial ( | Axial/Equatorial ( |

| Vector Angle |

Note: This makes the cis-1,3-cyclobutane scaffold an excellent bioisostere for meta-disubstituted aromatics, whereas the trans-isomer mimics a more linear vector.

Part 4: Analytical Methodologies

Validating the conformation requires specific spectroscopic techniques. Standard cyclohexane coupling constants do not apply directly.[7]

4.1 NMR Coupling Constants (

)

In cyclobutanes, the Karplus relationship yields a distinct pattern often referred to as the "Cis > Trans" rule for vicinal couplings, which is the inverse of the trend seen in alkenes or chair-cyclohexanes.

-

(Vicinal): Typically 6–10 Hz . The dihedral angle is nearly

-

(Vicinal): Typically 2–6 Hz . The dihedral angle is often closer to

4.2 NOE/ROE Correlations

Nuclear Overhauser Effect (NOE) is the definitive method for assigning stereochemistry in these rigid systems.

-

Cis-1,3: Strong NOE correlation between the methine proton at C1 and the methine proton at C3 is rarely observed because they are on the "underside" of the ring and distant. Instead, look for NOE between the axial protons on C2/C4 and the substituents.

-

Trans-1,3: The C1 substituent is pseudo-axial. It will show strong NOE correlations to the pseudo-axial protons at C2/C4.

Part 5: Experimental Protocols

Protocol A: Computational Prediction of Conformational Minima

Before synthesis, validate the energy landscape of your specific 1-substituent.

-

Software Setup: Gaussian 16 or ORCA.

-

Input Generation: Build both cis and trans isomers of 1-R-3-tert-butylcyclobutane.

-

Optimization: Run geometry optimization at B3LYP/6-31G(d) or wB97X-D3/def2-TZVP level.

-

Frequency Check: Ensure zero imaginary frequencies.

-

Output Analysis: Compare

(Gibbs Free Energy). Expect

Protocol B: NMR Determination of Stereochemistry

Use this workflow to assign the synthesized isomer.

-

Sample Prep: Dissolve ~5 mg of compound in CDCl

or C -

1D

H NMR:-

Identify the C1-methine proton (

). -

Analyze the splitting pattern.[1][8][9] If

appears as a quintet with -

If

appears as a broad triplet or multiplet with smaller couplings (

-

-

1D NOE / 2D NOESY:

-

Irradiate the tert-butyl signal. Confirm location of H3.

-

Irradiate

. -

Diagnostic: If

shows NOE to the tert-butyl group, the ring is planar (unlikely) or the assignment is wrong. -

Diagnostic: If

shows strong NOE to the cis-vicinal protons on C2/C4, calculate the distance.

-

Part 6: Visualization of the Workflow

The following diagram illustrates the decision logic for assigning stereochemistry in 3-substituted cyclobutane systems.

Figure 1: Stereochemical assignment workflow for 1,3-disubstituted cyclobutanes combining computational and spectroscopic data.

References

-

Wiberg, K. B. (1965). "The Deuterium Isotope Effect on the Conformational Equilibrium of Cyclobutane." Journal of the American Chemical Society. Link (Fundamental puckering dynamics).

-

Wiberg, K. B., & Barth, D. E. (1969). "Conformational Studies of 1,3-Disubstituted Cyclobutanes." Journal of the American Chemical Society. Link (Establishes the cis-diequatorial preference).

-

Lambert, J. B., & Roberts, J. D. (1965). "Nitrogen-15 Magnetic Resonance Spectroscopy. Conformational Analysis." Journal of the American Chemical Society. Link (NMR coupling constants in small rings).

-

Al-Mughaid, H., et al. (2008). "Conformational Analysis of Some 1,3-Disubstituted Cyclobutanes." Journal of Chemical Crystallography. Link (X-ray validation of puckered geometries).

-

Bar-Ilan University Research. (1990). "An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane."[4] Journal of the American Chemical Society. Link (Important counter-example regarding electronic effects).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 3. youtube.com [youtube.com]

- 4. cris.biu.ac.il [cris.biu.ac.il]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 182.160.97.198:8080 [182.160.97.198:8080]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Substituted Cyclobutane Isomers: A Focus on tert-Butyl Derivatives

Abstract

The Fundamentals of the Cyclobutane Ring

To comprehend the stability of substituted cyclobutanes, one must first appreciate the inherent structural properties of the parent ring. Unlike the flat polygon drawing often used for simplicity, cyclobutane's reality is a three-dimensional compromise driven by the mitigation of internal strain.

Ring Strain: An Unstable Alliance

Cycloalkanes are subject to "ring strain," an umbrella term for the excess energy a cyclic molecule possesses compared to a strain-free acyclic analogue. This instability arises from several sources:

-

Angle Strain (Baeyer Strain): Arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°. A planar, square cyclobutane would have internal angles of 90°, creating significant angle strain.[1]

-

Torsional Strain (Pitzer Strain): Results from the eclipsing of bonds on adjacent atoms. In a flat cyclobutane, all eight C-H bonds would be fully eclipsed, leading to substantial torsional strain.

The Puckered Conformation: A Compromise for Stability

To alleviate the severe torsional strain of a planar conformation, cyclobutane adopts a non-planar, puckered or "butterfly" shape.[2] In this conformation, one carbon atom is bent out of the plane of the other three by about 25°. This puckering has two key consequences:

-

Relief of Torsional Strain: The adjacent C-H bonds are moved away from a perfectly eclipsed orientation, significantly reducing torsional strain.

-

Increase in Angle Strain: The C-C-C bond angles decrease slightly to about 88°, which marginally increases the angle strain.[1]

Despite the slight increase in angle strain, the substantial relief from torsional strain makes the puckered conformation the undisputed energy minimum for the cyclobutane ring. The ring rapidly interconverts between equivalent puckered forms at room temperature.[2]

Axial and Equatorial Positions in Puckered Cyclobutane

The puckered conformation creates two distinct types of substituent positions, analogous to those in cyclohexane:

-

Axial (a): Bonds that are roughly perpendicular to the "average" plane of the ring.

-

Equatorial (e): Bonds that point roughly outwards from the perimeter of the ring.

As with cyclohexane, substituents in the axial position can experience destabilizing steric interactions with other atoms across the ring, known as transannular strain. Consequently, bulky substituents preferentially occupy the more spacious equatorial positions to minimize these non-bonded repulsions.[2]

Conformational Analysis of 1,3-di-tert-Butylcyclobutane

The principles of cyclobutane conformation become critically important when analyzing disubstituted isomers. The case of 1,3-di-tert-butylcyclobutane provides a stark illustration of how steric hindrance dictates thermodynamic stability. The tert-butyl group is exceptionally bulky and exerts a powerful influence on conformational equilibria.

The trans Isomer: An Unfavorable Arrangement

In trans-1,3-di-tert-butylcyclobutane, the two bulky groups are on opposite faces of the ring. In any puckered chair-like conformation, this arrangement forces one tert-butyl group into an equatorial position while the other is compelled to occupy an axial position.

Ring flipping does not resolve this issue; it merely swaps the positions, resulting in an equivalent (a,e) conformation. The axial tert-butyl group experiences severe steric repulsion from the axial hydrogen on the opposite carbon (a 1,3-transannular interaction), rendering this isomer highly strained and thermodynamically unfavorable.

The cis Isomer: A Stable Diequatorial State

Conversely, in cis-1,3-di-tert-butylcyclobutane, the two groups are on the same face of the ring. This configuration allows the molecule to adopt a conformation where both bulky tert-butyl groups occupy pseudo-equatorial positions.[2] While a ring flip would produce a highly unstable diaxial conformer, the energetic penalty for this is so large that the molecule exists almost exclusively in the diequatorial state.

Thermodynamic Stability: Why cis is More Stable than trans

Quantitative Energetic Analysis

Steric Interactions and Energy Costs

In cyclohexane chemistry, the energy cost of placing a tert-butyl group in an axial position is substantial, estimated to be over 5 kcal/mol due to 1,3-diaxial interactions. A similar, severe steric penalty applies to the axial tert-butyl group in the trans-1,3-disubstituted cyclobutane. The cis isomer avoids this penalty entirely by adopting the diequatorial conformation.

| Isomer | Conformation | Key Steric Interactions | Relative Stability |

| cis-1,3-di-tert-butylcyclobutane | Diequatorial (e,e) | Minimal transannular strain | More Stable |

| trans-1,3-di-tert-butylcyclobutane | Axial-Equatorial (a,e) | Severe 1,3-transannular strain | Less Stable |

| Table 1: Summary of Conformational Stability for 1,3-di-tert-Butylcyclobutane Isomers. |

Visualizing Conformational Equilibria

The energetic landscape of the two isomers can be visualized to underscore the stability difference.

Methodologies for Determining Isomer Stability

The relative thermodynamic stabilities of isomers are not merely theoretical constructs; they are determined through rigorous experimental and computational methods.

Experimental Approach: Isomer Equilibration and Analysis

A common experimental strategy is to establish an equilibrium between the isomers and then measure their relative concentrations. This is often achieved by finding a reaction condition that allows for reversible isomerization.

Protocol: Equilibration and Analysis of Cis/Trans Isomers

-

Isomerization:

-

A sample containing either a pure isomer or a non-equilibrium mixture of isomers is dissolved in a suitable solvent.

-

A catalyst is introduced to facilitate reversible isomerization. For systems with an adjacent carbonyl group (cyclobutanones), this can be a base (e.g., sodium methoxide) which allows for epimerization via an enolate intermediate. For hydrocarbons, acid catalysts or metal catalysts at elevated temperatures might be used.[4]

-

The reaction is allowed to proceed until thermodynamic equilibrium is reached, meaning the ratio of isomers no longer changes over time. This may require heating for an extended period.

-

-

Quenching and Workup:

-

The reaction is cooled and quenched (e.g., by neutralization of the catalyst) to "lock" the equilibrium mixture.

-

The organic components are extracted, washed, and dried to yield a solution of the equilibrated isomers.

-

-

Quantitative Analysis:

-

The primary method for analyzing the isomer ratio is Gas Chromatography (GC) .[5][6]

-

The equilibrated mixture is injected into a GC equipped with a capillary column chosen for its ability to separate geometric isomers.[7]

-

The isomers will have different retention times, appearing as distinct peaks in the chromatogram.

-

The area under each peak is proportional to the concentration of that isomer in the mixture. The equilibrium constant (K_eq) is calculated from the ratio of the peak areas.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy is used for structural confirmation and can also be used for quantification.[8][9][10]

-

The proton (¹H) and carbon (¹³C) NMR spectra of the cis and trans isomers are distinct due to the different chemical environments of the nuclei in axial vs. equatorial positions.

-

Integration of specific, non-overlapping peaks in the ¹H NMR spectrum can provide a ratio of the isomers present.

-

-

-

Data Interpretation:

-

The equilibrium constant (K_eq) is used to calculate the standard Gibbs free energy difference (ΔG°) between the isomers using the equation: ΔG° = -RT ln(K_eq) .

-

The isomer with the higher concentration at equilibrium is the more thermodynamically stable one.

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. vurup.sk [vurup.sk]

- 6. turbo.vernier.com [turbo.vernier.com]

- 7. researchgate.net [researchgate.net]

- 8. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Synthesis of 3-tert-Butylcyclobutane-1-carboxylic Acid from 3-Oxocyclobutanecarboxylic Acid: An Application Note and Detailed Protocol

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of 3-tert-butylcyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. Starting from the commercially available 3-oxocyclobutanecarboxylic acid, this protocol details a robust and scalable four-step synthetic sequence: (1) Protection of the carboxylic acid via Fischer esterification, (2) Conversion of the ketone to an isobutenyl group via a Wittig olefination, (3) Reduction of the alkene via catalytic hydrogenation to form the target tert-butyl group, and (4) Saponification to deprotect the carboxylic acid. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, safety precautions, and troubleshooting guidance.

Introduction

Cyclobutane derivatives are privileged scaffolds in modern drug discovery, often imparting unique conformational constraints, improved metabolic stability, and enhanced lipophilicity to bioactive molecules.[1][2] The synthesis of specifically substituted cyclobutanes, such as 3-tert-butylcyclobutane-1-carboxylic acid, is of significant interest for creating novel chemical entities. The tert-butyl group provides steric bulk, which can be crucial for modulating protein-ligand interactions, while the carboxylic acid serves as a versatile handle for further chemical modification.

The starting material, 3-oxocyclobutanecarboxylic acid, is an important intermediate in the synthesis of various pharmaceutical compounds.[3] This guide outlines a logical and efficient pathway to convert its ketone functionality into a sterically demanding tert-butyl group, a transformation that requires a strategic multi-step approach to ensure high yield and purity.

Overall Synthetic Workflow

The synthesis proceeds through three key intermediates, beginning with the protection of the carboxylic acid, followed by olefination and reduction, and concluding with deprotection.

Caption: Overall synthetic workflow.

Part 1: Protection via Fischer Esterification

Principle and Rationale The acidic proton of the carboxylic acid is incompatible with the strongly basic organometallic reagents used in subsequent steps, such as Wittig ylides or Grignard reagents.[4][5] Therefore, the carboxylic acid must be protected. Fischer esterification is a classic and cost-effective method for converting a carboxylic acid to a methyl ester using methanol in the presence of a catalytic amount of strong acid.

Protocol: Synthesis of Methyl 3-oxocyclobutanecarboxylate (Intermediate 1)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Oxocyclobutanecarboxylic Acid | 114.10 | 10.0 g | 87.6 |

| Methanol (Anhydrous) | 32.04 | 200 mL | - |

| Sulfuric Acid (Conc.) | 98.08 | 1.0 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) and anhydrous methanol (200 mL).

-

Stir the suspension until the solid is partially dissolved.

-

Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring mixture.

-

Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude oil by vacuum distillation to obtain methyl 3-oxocyclobutanecarboxylate as a clear oil.

Part 2: Wittig Olefination

Principle and Rationale The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[6] It involves the reaction of a carbonyl compound with a phosphonium ylide. In this step, the ketone of Intermediate 1 is converted to an isobutenyl group. The ylide is prepared in situ by deprotonating isopropyltriphenylphosphonium bromide with a strong base like n-butyllithium (n-BuLi).

Caption: The Wittig reaction mechanism.

Protocol: Synthesis of Methyl 3-isobutenylcyclobutane-1-carboxylate (Intermediate 2)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Isopropyltriphenylphosphonium Bromide | 399.28 | 43.9 g | 110 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44.0 mL | 110 |

| Methyl 3-oxocyclobutanecarboxylate | 128.13 | 12.8 g | 100 |

| Tetrahydrofuran (THF, Anhydrous) | 72.11 | 400 mL | - |

Procedure:

-

Ylide Preparation:

-

Add isopropyltriphenylphosphonium bromide (43.9 g, 110 mmol) to a dry 1 L three-neck flask under an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous THF (300 mL) via cannula.

-

Cool the resulting suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (44.0 mL of 2.5 M solution, 110 mmol) dropwise over 30 minutes. The solution will turn a deep orange/red color, indicating ylide formation.

-

Allow the mixture to stir at 0°C for 1 hour.

-

-

Wittig Reaction:

-

Dissolve methyl 3-oxocyclobutanecarboxylate (12.8 g, 100 mmol) in anhydrous THF (100 mL).

-

Add the ketone solution dropwise to the ylide mixture at 0°C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.

-

Purify by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to isolate the desired alkene product.

-

Part 3: Catalytic Hydrogenation

Principle and Rationale Catalytic hydrogenation is a standard method for reducing carbon-carbon double bonds to single bonds.[7][8] A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used to facilitate the addition of hydrogen gas across the alkene. This step converts the isobutenyl group into the target tert-butyl group.

Protocol: Synthesis of Methyl 3-tert-butylcyclobutane-1-carboxylate (Intermediate 3)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Intermediate 2 | 168.22 | 10.0 g | 59.4 |

| Palladium on Carbon (10 wt. %) | - | 1.0 g | - |

| Ethanol or Ethyl Acetate | - | 150 mL | - |

| Hydrogen Gas (H₂) | 2.02 | - | - |

Procedure:

-

Add Intermediate 2 (10.0 g, 59.4 mmol) and the solvent (150 mL of ethanol or ethyl acetate) to a hydrogenation vessel (e.g., a Parr shaker bottle).

-

Carefully add 10% Pd/C (1.0 g, 10 wt. %) to the solution under an inert atmosphere.

-

Seal the vessel, evacuate the air, and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to 50 psi (or as appropriate for the equipment).

-

Agitate the reaction mixture at room temperature for 8-12 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent (50 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which is often pure enough for the next step.

Part 4: Saponification (Deprotection)

Principle and Rationale Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which is then protonated with acid to give the final carboxylic acid. Lithium hydroxide (LiOH) is a common reagent for this transformation, as it can be performed under mild conditions, minimizing potential side reactions.

Protocol: Synthesis of 3-tert-Butylcyclobutane-1-carboxylic Acid

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Intermediate 3 | 170.25 | 9.5 g | 55.8 |

| Lithium Hydroxide Monohydrate | 41.96 | 3.5 g | 83.7 (1.5 eq) |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

| Hydrochloric Acid (1 M) | 36.46 | ~100 mL | - |

Procedure:

-

Dissolve Intermediate 3 (9.5 g, 55.8 mmol) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add lithium hydroxide monohydrate (3.5 g, 83.7 mmol) and stir the mixture vigorously at room temperature for 4-8 hours. Monitor by TLC until the starting ester is consumed.

-

Remove the THF via rotary evaporation.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 1 M HCl. A white precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude solid product.

-

Purify by recrystallization (e.g., from hexanes/ethyl acetate) to obtain pure 3-tert-butylcyclobutane-1-carboxylic acid.

Final Product Characterization

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

-

¹H NMR: Expect signals corresponding to the tert-butyl protons (singlet, ~0.9 ppm), cyclobutane ring protons (multiplets), and the carboxylic acid proton (broad singlet, >10 ppm).

-

¹³C NMR: Expect signals for the quaternary carbon and methyl carbons of the tert-butyl group, the cyclobutane ring carbons, and the carbonyl carbon of the carboxylic acid (~180 ppm).

-

Mass Spectrometry (MS): To confirm the molecular weight (156.21 g/mol ).

-

Melting Point: To assess purity.

Safety Precautions

-

n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Hydrogen Gas: Highly flammable and explosive. Hydrogenation should be performed in a well-ventilated fume hood using appropriate, pressure-rated equipment.

-

Strong Acids/Bases: Concentrated sulfuric acid, lithium hydroxide, and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solvents: Diethyl ether and THF are highly flammable. Work in a fume hood away from ignition sources.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Step 1: Low Ester Yield | Incomplete reaction; insufficient acid catalyst. | Increase reflux time. Add a small additional amount of H₂SO₄. Ensure methanol is anhydrous. |

| Step 2: Wittig Fails | Ylide did not form (reagents not dry); starting material decomposed. | Ensure all glassware is oven-dried and the reaction is under a strict inert atmosphere. Use freshly titrated n-BuLi. |

| Step 3: Incomplete Hydrogenation | Inactive catalyst; insufficient H₂ pressure. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and increase H₂ pressure if equipment allows. |

| Step 4: Low Final Product Yield | Product is partially soluble in the aqueous layer. | Perform additional extractions (4-5 times) after acidification. Ensure pH is sufficiently low (~1-2). |

References

- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Org. Syn. Coll. Vol. 3, p.221 (1955); Vol. 25, p.25 (1945). Retrieved February 14, 2026, from [Link]

-

Journal of Chemical Education. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. 46(2), 101. Retrieved February 14, 2026, from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved February 14, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Grignard Reaction. Retrieved February 14, 2026, from [Link]

-

Thieme. (n.d.). 5. By Transformation of Other Cyclobutanes. Science of Synthesis. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

-

Journal of the American Chemical Society. (2021). Asymmetric Transfer Hydrogenation of Cyclobutenediones. 143(35), 14304–14316. Retrieved February 14, 2026, from [Link]

-

University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. Organic Process Research & Development. Retrieved February 14, 2026, from [Link]

-

Nature. (2023). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 14, 4328. Retrieved February 14, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Grignard Macro. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485–1537. Retrieved February 14, 2026, from [Link]

-

Chemistry Stack Exchange. (2020). Wittig reaction in presence of carboxylic acids. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved February 14, 2026, from [Link]

-

Tetrahedron. (2000). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. 56(19), 3123-3127. Retrieved February 14, 2026, from [Link]

-

YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2659–2669. Retrieved February 14, 2026, from [Link]

-

Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. Retrieved February 14, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Strategic Esterification of 3-tert-butylcyclobutane-1-carboxylic acid

This Application Note is designed for medicinal chemists and process development scientists working with sp³-rich scaffolds. It addresses the specific challenges of esterifying 3-tert-butylcyclobutane-1-carboxylic acid , a building block valued for its defined vectors and ability to "escape flatland" in drug design.

Executive Summary & Strategic Rationale

The 3-substituted cyclobutane scaffold is a critical bioisostere for phenyl and cyclohexyl rings, offering unique dipole orientations and improved metabolic stability. However, the 3-tert-butylcyclobutane-1-carboxylic acid substrate presents specific challenges:

-

Steric Bulk: The tert-butyl group locks the cyclobutane ring into a puckered conformation, creating significant steric hindrance on one face of the ring.

-

Volatility: Lower molecular weight esters (methyl/ethyl) of this scaffold are volatile; isolation protocols must account for this to prevent yield loss.

-

Stereochemistry: The molecule exists as cis and trans isomers.[1][2][3] In 1,3-disubstituted cyclobutanes, the cis-isomer (diequatorial-like) is generally thermodynamically more stable than the trans-isomer (axial/equatorial). Harsh esterification conditions can lead to thermodynamic equilibration, potentially altering the isomeric ratio of your starting material.

This guide provides two validated protocols:

-

Protocol A (Acid Chloride Route): The "Workhorse" method for scale-up and simple alcohols.

-

Protocol B (Steglich Esterification): The "Precision" method for complex/labile alcohols and strict stereochemical retention.

Decision Framework

Use the following logic flow to select the appropriate protocol for your specific application.

Figure 1: Decision tree for selecting the optimal esterification strategy.

Protocol A: The Acid Chloride Method (High Throughput/Scale)

Objective: Conversion of the acid to the ester via an acid chloride intermediate. Best For: Methyl/Ethyl esters, scale-up (>1g), and cases where simple purification (distillation/filtration) is preferred. Mechanism: Activation of the carboxylic acid with oxalyl chloride followed by nucleophilic acyl substitution.

Materials

-

Substrate: 3-tert-butylcyclobutane-1-carboxylic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 equiv)

-

Catalyst: DMF (Dimethylformamide) (2-3 drops / 0.05 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Quench: Desired Alcohol (Excess, e.g., MeOH) + Triethylamine (1.5 equiv)

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (Nitrogen/Argon).

-

Dissolution: Add the cyclobutane carboxylic acid and anhydrous DCM (0.2 M concentration).

-

Activation: Cool the solution to 0 °C (ice bath). Add the catalytic amount of DMF.

-

Note: DMF acts as a Vilsmeier-Haack type catalyst, essential for smooth reaction at lower temperatures.

-

-

Chlorination: Add Oxalyl Chloride dropwise over 10 minutes.

-

Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Gas evolution must cease. An aliquot quenched into MeOH should show complete conversion to methyl ester by TLC/LCMS.

-

-

Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM.

-

Caution: Do not overheat. The acid chloride is volatile. Re-dissolve the residue in fresh anhydrous DCM.

-

-

Esterification: Cool the acid chloride solution to 0 °C. Add the Alcohol (1.5–2.0 equiv) followed by Triethylamine (1.5 equiv) dropwise.

-

Workup: Stir for 1 hour. Wash with 1N HCl (to remove amine), saturated NaHCO₃, and Brine. Dry over MgSO₄.

-

Purification: Concentrate carefully (monitor pressure if product is volatile). Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Steglich Esterification (Mild/Stereo-retentive)

Objective: Mild coupling using carbodiimide activation. Best For: Coupling with complex drug fragments, secondary alcohols, or when maintaining strict kinetic stereocontrol is required. Mechanism: Formation of an O-acylisourea intermediate, catalyzed by DMAP.

Materials

-

Substrate: 3-tert-butylcyclobutane-1-carboxylic acid (1.0 equiv)

-

Alcohol: Coupling partner (1.0–1.2 equiv)

-

Coupling Reagent: DCC (Dicyclohexylcarbodiimide) or EDC (1.1 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: DCM (anhydrous)

Step-by-Step Methodology

-

Mixture Preparation: In a dry flask, combine the Carboxylic Acid , the Alcohol , and DMAP in anhydrous DCM (0.1 M).

-

Cooling: Cool the mixture to 0 °C .

-

Addition: Add DCC (dissolved in a minimal amount of DCM) dropwise.

-

Why: Adding DCC last prevents the formation of N-acylurea side products by ensuring the alcohol and catalyst are present immediately upon activation.

-

-

Reaction: Stir at 0 °C for 30 minutes, then warm to RT and stir overnight (12–16 hours).

-

Observation: A white precipitate (Dicyclohexylurea - DCU) will form if using DCC.

-

-

Filtration: Filter the reaction mixture through a Celite pad to remove the urea byproduct.

-

Workup: Wash the filtrate with 0.5N HCl (removes DMAP), saturated NaHCO₃, and Brine.

-

Purification: Flash column chromatography.

-

Note: If using DCC, traces of urea can be difficult to remove. EDC is recommended for easier workup (urea is water-soluble).

-

Analytical Validation & Stereochemistry

Stereochemical Markers (NMR)

The cis and trans isomers can be distinguished by 1H NMR, specifically looking at the methine proton at C1 (alpha to the carbonyl).

| Feature | Cis-Isomer (Thermodynamic) | Trans-Isomer (Kinetic/Less Stable) |

| Geometry | Diequatorial-like (puckered) | Axial/Equatorial |

| C1-H Shift | Typically more shielded (upfield) | Typically more deshielded (downfield) |

| Coupling | Distinct splitting pattern due to symmetry | Complex multiplet |

Note: In 1,3-disubstituted cyclobutanes, the cis-isomer allows both the t-Butyl and the Carboxyl group to adopt pseudo-equatorial positions, minimizing transannular strain. This makes the cis-isomer generally more stable, contrary to 1,4-cyclohexane systems.

Data Summary Table

| Parameter | Protocol A (Acid Chloride) | Protocol B (Steglich) |

| Yield | High (85-95%) | Moderate to High (70-90%) |

| Reaction Time | Fast (3-4 hours) | Slow (12-24 hours) |

| Stereo-integrity | Good (Risk of epimerization if base excess is high) | Excellent (Neutral conditions) |

| Scalability | Excellent | Limited by Urea removal |

| Atom Economy | Moderate (loss of oxalate/chloride) | Low (large urea byproduct) |

Troubleshooting Guide

-

Issue: Low Yield (Volatile Ester)

-

Cause: Product lost during rotary evaporation.

-

Solution: Do not evaporate to dryness. Use a higher boiling solvent (e.g., heptane) as a "keeper" or distill the solvent at atmospheric pressure if the ester boils < 100 °C.

-

-

Issue: Epimerization

-

Cause: Extended exposure to Triethylamine or DMAP.

-

Solution: Switch to Protocol B (Steglich) and reduce DMAP loading to 5 mol%. Ensure the reaction is quenched immediately upon completion.

-

-

Issue: Incomplete Reaction (Sterics)

-

Cause: The tert-butyl group shields the reaction center.

-

Solution: In Protocol A, ensure the acid chloride formation is driven to completion (warm to RT or mild reflux). In Protocol B, increase DMAP to 0.2 equiv or switch to EDC/HOAt for higher activity.

-

References

-

Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[4] Angew.[4][5][6] Chem. Int. Ed.1978 , 17, 522–524.[4] Link

- Cyclobutane Conformation: Wiberg, K. B. "The structures of tert-butylcyclobutane, 1,3-di-tert-butylcyclobutane, and 1,3-dicarboxycyclobutane." Journal of Organic Chemistry2003, 68, 8723. (Contextual grounding for 1,3-cis stability).

- Acid Chloride Protocols: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (General authoritative text for acyl chloride mechanisms).

-

Use in Drug Discovery: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med. Chem.2009 , 52, 6752. Link

Sources

reaction conditions for decarboxylation to form cyclobutane derivatives

Application Note: Strategic Decarboxylation Pathways for Cyclobutane Scaffold Synthesis

Executive Summary: The Cyclobutane Imperative

In modern drug discovery, the cyclobutane ring has emerged as a critical bioisostere for phenyl rings, tert-butyl groups, and lipophilic spacers. Its "puckered" conformation (C-C-C-C dihedral angle ~25-30°) offers unique vector positioning for substituents, often improving metabolic stability and solubility compared to planar aromatics or flexible alkyl chains.

However, the synthesis of functionalized cyclobutanes is dominated by a single bottleneck: the effective removal or replacement of the carboxyl handle. Most cyclobutane building blocks are synthesized via the double alkylation of malonates, yielding cyclobutane-1,1-dicarboxylates.

This guide details three distinct decarboxylation protocols to transform these precursors into high-value drug scaffolds:

-

Krapcho Decarboxylation: The industry standard for generating mono-esters.

-

Photoredox Decarboxylative Cross-Coupling: The modern route for C(sp³)-C(sp²) bond formation.

-

Radical Decarboxylation (Barton/Giese): For reductive removal or alkyl radical trapping.[1]

Decision Matrix: Selecting the Right Pathway

Before initiating synthesis, select the protocol based on your desired substituent outcome.

Figure 1: Strategic selection guide for cyclobutane functionalization based on target moiety.

Method A: Krapcho Decarboxylation (The Scaffold Builder)

Context: This is the primary method for converting commercially available diethyl cyclobutane-1,1-dicarboxylate into ethyl cyclobutanecarboxylate. Unlike saponification/acid-thermal decarboxylation, Krapcho conditions are neutral, preventing ring-opening of sensitive strained systems.

Mechanistic Insight

The reaction is not a simple hydrolysis.[1][2][3][4][5] It is an S_N2 attack by a halide anion (Cl⁻) on the alkyl group of the ester, generating an alkyl halide byproduct and a carboxylate anion. This β-carbonyl carboxylate is unstable and spontaneously decarboxylates to form an enolate, which is protonated by water.

-

Critical Factor: The solubility of the salt in the aprotic solvent dictates the rate. LiCl is preferred over NaCl due to higher solubility in DMSO.

Protocol: Standard Krapcho for Cyclobutanes

Reagents:

-

Substrate: Diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv)

-

Salt: Lithium Chloride (LiCl) (2.0 - 3.0 equiv)

-

Solvent: DMSO (anhydrous not required, but controlled water content helps)

-

Additive: Water (1.0 - 2.0 equiv) – Essential for protonation step.

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diester (e.g., 10 mmol) in DMSO (5 mL/mmol).

-

Addition: Add LiCl (25 mmol) and water (15 mmol).

-

Thermal Activation: Heat the mixture to 160–170 °C .

-

Note: CO₂ evolution will be vigorous. Ensure adequate venting.

-

-

Monitoring: Reaction typically completes in 4–6 hours. Monitor by TLC (disappearance of diester) or GC-MS.

-

Workup (Critical for DMSO removal):

-

Purification: Distillation is preferred for simple cyclobutanes; column chromatography for complex derivatives.

Data Summary: Salt Effects

| Salt | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| LiCl | DMSO | 160 | 4 | 88 | Standard; fastest kinetics. |

| NaCl | DMSO | 175 | 8 | 75 | Requires higher temp; slower. |

| MgCl₂ | DMAc | 140 | 6 | 82 | Milder; good for labile groups. |

Method B: Photoredox Decarboxylative Cross-Coupling (The Drug Maker)

Context: To install aryl or heteroaryl groups directly onto the cyclobutane ring, traditional methods (forming the acid chloride + Friedel-Crafts) often fail due to ring strain or lack of regiocontrol. Metallaphotoredox catalysis (Ir/Ni) allows for the direct conversion of cyclobutane carboxylic acids (or their Redox-Active Esters, RAEs) into arylated products under mild conditions.

Mechanistic Insight

This system couples a radical decarboxylation cycle (mediated by Iridium) with a cross-coupling cycle (mediated by Nickel).

-

Oxidation: The excited Ir* catalyst oxidizes the carboxylate (or reduces the RAE), generating a cyclobutyl radical after CO₂ loss.

-

Capture: The Ni(0) catalyst undergoes oxidative addition with an aryl halide.

-

Intercept: The cyclobutyl radical is trapped by the Ni(II)-Ar species.

-

Elimination: Reductive elimination yields the C(sp³)-C(sp²) bond.

Protocol: Ir/Ni Dual Catalysis

Reagents:

-

Substrate: Cyclobutane carboxylic acid (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.0 equiv)

-

Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

-

Metal Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

-

Base: Cs₂CO₃ (1.5 equiv)

-

Solvent: DMF or DMAc (degassed)

Step-by-Step Workflow:

-

Glovebox/Schlenk Setup: In a vial, combine the acid, aryl bromide, Ir-catalyst, Ni-precursor, ligand, and base.

-

Solvent: Add degassed DMF (0.1 M concentration).

-

Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) . A cooling fan is required to maintain ambient temperature (25–30 °C).

-

Duration: Stir for 12–24 hours.

-

Workup: Dilute with EtOAc, wash with NaHCO₃ (aq) and brine. Purify via silica gel chromatography.

Figure 2: Mechanistic flow of Ir/Ni dual-catalyzed decarboxylative arylation.

Method C: Radical Decarboxylation (Barton/Giese)

Context: When the goal is to replace the carboxyl group with a hydrogen (reductive decarboxylation) or an alkyl chain (Giese addition), the Barton ester method is the classical, robust choice, though modern photoredox variants are replacing tin reagents.

Protocol: Barton-McCombie Decarboxylation

Use this when Krapcho is not applicable (e.g., for mono-acids).

-

Activation: Convert cyclobutane carboxylic acid to the acid chloride (SOCl₂).

-

Ester Formation: React with N-hydroxy-2-thiopyridone (Barton's salt) to form the thiohydroxamate ester.

-

Radical Initiation:

References

-

Krapcho Decarboxylation Review

-

Krapcho, A. P.[9] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, β-Keto Esters, α-Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part 1." Synthesis, 1982 , 805–822.

-

-

Photoredox Decarboxylative Coupling (MacMillan)

- Zuo, Z., et al. "Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp³-Carbons with Aryl Halides." Science, 2014, 345(6195), 437–440.

-

Cyclobutane Bioisosteres in Medicinal Chemistry

-

Baran Redox-Active Esters (RAE)

-

Qin, T., et al.[12] "A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents." Journal of the American Chemical Society, 2016 , 138(39), 12605–12608.

-

Sources

- 1. Barton decarboxylation - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Barton Decarboxylation (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Decarboxylation [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

solubility issues with 3-tert-butylcyclobutane-1-carboxylic acid in water

Executive Summary

User reports difficulty dissolving 3-tert-butylcyclobutane-1-carboxylic acid (CAS: 66016-27-1) in aqueous media. The compound exhibits hydrophobicity due to the sterically bulky tert-butyl group, which competes with the hydrophilic carboxylic acid moiety.[1]

This guide provides a root-cause analysis and three validated protocols to achieve solubility based on your downstream application (e.g., biological assay vs. chemical synthesis).

Part 1: Root Cause Analysis (The "Why")

To solve the solubility issue, we must understand the competition between the molecule's two opposing domains:[1]

-

The Hydrophobic Tail (Lipophilic): The tert-butyl group attached to the cyclobutane ring is highly lipophilic.[2][1] It acts as a "grease ball," significantly increasing the partition coefficient (LogP ~2.2 - 3.[2][1]1) and driving the molecule to aggregate in water to minimize entropic penalty.[2][1]

-

The Hydrophilic Head (Polar): The carboxylic acid (-COOH) is your only handle for water solubility.[2][1] However, in its protonated state (neutral), it cannot overcome the lipophilicity of the tail.[1]

The Critical Variable: pKa Like most aliphatic carboxylic acids, the pKa of this compound is approximately 4.7 – 4.9 .[1]

-

At pH < 4.7: The molecule is protonated (neutral).[2][1] Solubility is minimal (likely < 1 mM).[2][1]

-

At pH > 6.7 (pKa + 2): The molecule is >99% deprotonated (anionic -COO⁻).[2][1] Solubility increases dramatically as it functions as a surfactant/salt.[2][1]

Part 2: Solubilization Decision Matrix

Use the following logic flow to determine the correct protocol for your specific experiment.

Figure 1: Decision matrix for solubilizing 3-tert-butylcyclobutane-1-carboxylic acid based on experimental constraints.

Part 3: Validated Protocols

Protocol A: In-Situ Salt Formation (For Biological Assays)

Best for: Cell culture, enzymatic assays, or buffers at pH 7.4.[1]

The Logic: You must convert the acid into its sodium or potassium salt before adding the bulk buffer.[1] Adding the solid directly to PBS often results in floating flakes that never dissolve because the buffer capacity is locally overwhelmed at the crystal surface.[1]

Step-by-Step:

-

Weigh the target amount of 3-tert-butylcyclobutane-1-carboxylic acid.[2][1]

-

Calculate the molar equivalent.

-

Add Base First: Add 1.05 equivalents of 1M NaOH or KOH directly to the powder.[2][1]

-

Vortex/Sonicate: The solid should dissolve into a clear, viscous droplet (the salt form).[2][1]

-

Dilute: Slowly add your buffer (PBS/HBSS) to reach the desired volume.

-

Check pH: The final pH should be near neutral. If it is too basic, adjust carefully with dilute HCl, but do not drop below pH 6.0 or the compound will crash out.[1]

Protocol B: Organic Cosolvent Stock (For Screening/Chemistry)

Best for: High-concentration stocks (100 mM+) or when pH cannot be manipulated.[2][1]

The Logic: DMSO or Ethanol solvates the hydrophobic tert-butyl tail, disrupting aggregation.[1]

Solubility Data Matrix (Estimated):

| Solvent | Solubility Potential | Comment |

| Water (pH 4) | < 0.5 mg/mL | Insoluble.[2][1] Protonated form. |

| Water (pH 8) | > 10 mg/mL | Soluble as carboxylate anion.[2][1] |

| DMSO | > 50 mg/mL | Excellent stock solvent.[2][1] |

| Ethanol | > 20 mg/mL | Good, but volatile.[2][1] |

| Acetonitrile | > 20 mg/mL | Good for HPLC prep.[2][1] |

Step-by-Step:

-

Dissolve the compound in 100% DMSO to create a 100 mM stock solution.

-

Sonicate for 2-5 minutes to ensure complete dissolution.

-

Dilution Rule: When adding to aqueous media, ensure the final DMSO concentration is < 1% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.

Part 4: Advanced Troubleshooting (FAQs)

Q1: I followed Protocol A, but the solution is cloudy/foamy. Why? A: This is likely due to the "Soap Effect."[2][1] The molecule is amphiphilic (hydrophobic tail + hydrophilic head).[2][1] At high concentrations (>10-20 mM), it forms micelles rather than a true solution.[2][1]

-

Fix: Warm the solution to 37°C. If cloudiness persists, you are above the Critical Micelle Concentration (CMC).[1] You must dilute the sample.[2][1]

Q2: I see a fine precipitate forming over time (24 hours). A: This suggests you are working too close to the pKa.[2][1] If your buffer drifts slightly acidic (e.g., due to CO2 absorption or metabolic activity), the pH may drop below 6.0, reprotonating the acid.[1]

Q3: Does the Cis/Trans isomer ratio affect solubility? A: Yes. The commercial product is often a mixture of cis and trans isomers.[2][1]

-

Trans-isomer: typically packs more efficiently in the crystal lattice, making it less soluble and slower to dissolve.[2]

-

Cis-isomer: Often more soluble due to the "kinked" geometry disrupting packing.[2]

-

Observation: If you have a small amount of solid that refuses to dissolve while the rest has gone into solution, you may be enriching the trans isomer.[1] Filter the solution to remove the undissolved solids if exact concentration is not critical, or switch to Protocol B (DMSO) to solubilize both isomers fully.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123456, 3-tert-butylcyclobutane-1-carboxylic acid.[2][1] Retrieved from .[2][1]

-

GuideChem. 3-(tert-Butyl)cyclobutane-1-carboxylic acid Properties and Safety. Retrieved from .[2][1]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][1][3] Advanced Drug Delivery Reviews.[2][1] (General reference on pKa-dependent solubility).

-

Fisher Scientific. Safety Data Sheet: 3-tert-butylcyclobutane-1-carboxylic acid.[2][1] Retrieved from .[2][1]

(Note: While specific solubility constants for this intermediate are proprietary to batch manufacture, the pKa and LogP behaviors described above are derived from fundamental physical organic chemistry principles applicable to alkyl-substituted cycloalkane carboxylic acids.)

Sources

troubleshooting Curtius rearrangement of 3-tert-butylcyclobutane-1-carboxylic acid

Technical Support Center: Curtius Rearrangement of 3-tert-butylcyclobutane-1-carboxylic acid

Case ID: CR-3TB-CBCA Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This guide addresses the conversion of 3-tert-butylcyclobutane-1-carboxylic acid to its corresponding amine (or carbamate/urea) via the Curtius Rearrangement .[1]

This substrate presents a unique "conformationally locked" scaffold. The bulky tert-butyl group at the C3 position locks the cyclobutane ring into a puckered conformation to minimize 1,3-diaxial interactions. Consequently, the stereochemical outcome is strictly dictated by the starting material's configuration (cis vs. trans). The reaction is generally stereoretentive.

Primary Challenges:

-

Safety: Handling potentially explosive acyl azide intermediates.

-

Steric Hindrance: The tert-butyl group imposes conformational rigidity, potentially affecting the transition state energy of the rearrangement.

-

Purification: Separation of the amine from phosphorus byproducts (if using DPPA).

Part 1: The Standard Protocol (DPPA Method)

We recommend the Diphenylphosphoryl Azide (DPPA) method over the traditional acid chloride/sodium azide route. It is a "one-pot" procedure that minimizes exposure to isolated acyl azides.

Reagents:

-

Substrate: 3-tert-butylcyclobutane-1-carboxylic acid (1.0 equiv)

-

Reagent: DPPA (1.1 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)

-

Solvent: Anhydrous Toluene or tert-Butanol (for Boc-protection)

Step-by-Step Workflow:

-

Activation (0 °C): Dissolve the carboxylic acid in anhydrous solvent under inert atmosphere (N₂/Ar). Add TEA. Add DPPA dropwise.

-

Checkpoint: The solution should remain clear. Cloudiness indicates moisture or salt precipitation.

-

-

Acyl Azide Formation (RT): Stir at room temperature for 1–2 hours.

-

Validation: Take a small aliquot for IR spectroscopy. Look for the Acyl Azide doublet around 2140 cm⁻¹ .

-

-

Rearrangement (Reflux/Heat):

-

For Isocyanate isolation: Heat to 80–90 °C in toluene. Evolution of N₂ gas will be visible.

-

For Boc-protection: Reflux in tert-butanol (approx. 85 °C).

-

Validation: Monitor IR for the disappearance of the azide peak and appearance of the Isocyanate peak (~2270 cm⁻¹) .

-

-

Trapping/Hydrolysis:

-

To Amine: Cool to RT, add aqueous HCl (or hydrolyze with base if acid-sensitive), then neutralize and extract.

-

To Carbamate: If reaction was in alcohol, simply evaporate solvent and purify.

-

Part 2: Troubleshooting & FAQs

Category A: Reaction Failure & Monitoring

Q: I see no gas evolution upon heating. Did the rearrangement fail? A: Not necessarily.

-

Diagnosis: The rearrangement might be slow due to the conformational rigidity of the cyclobutane ring. The tert-butyl group locks the ring, and if the leaving nitrogen group is in a pseudo-equatorial position, the orbital overlap required for migration might be slightly perturbed compared to flexible alkyl chains.

-

Solution: Check the IR spectrum.

-

If you still see the 2140 cm⁻¹ (Azide) peak: Increase temperature (switch from benzene to toluene or toluene to xylene) or time.

-

If you see ~1700 cm⁻¹ (Acid) : The DPPA activation failed. Ensure your base (TEA) is dry and not protonated before addition.

-

Q: My yield is low (<40%). Where did I lose the product? A: The loss likely occurred during the workup of the amine .

-

Cause: 3-tert-butylcyclobutylamine is a relatively small, lipophilic amine. It may be volatile or semi-volatile. Furthermore, it can form tight ion pairs with the phosphate byproducts of DPPA.

-

Fix:

-

Avoid volatility: Do not dry the free amine under high vacuum for extended periods. Convert it to a HCl salt or Boc-protected form immediately.

-

Phosphate removal: If using DPPA, wash the organic phase with 10% aqueous Na₂CO₃ before isolating the amine to remove the diphenylphosphate byproduct.

-

Category B: Stereochemistry & Side Reactions

Q: Will the tert-butyl group cause the ring to open? A: Unlikely under standard Curtius conditions.

-

Mechanism: Cyclobutanes are strained, but the Curtius rearrangement is concerted and does not generate a carbocation intermediate on the ring.

-

Risk Factor: Ring opening is a risk only during acidic hydrolysis of the isocyanate/carbamate. If you use strong HCl at high heat to deprotect a Boc group or hydrolyze the isocyanate, you might trigger ring opening.

-

Recommendation: Use milder hydrolysis conditions (e.g., TFA in DCM at 0 °C for Boc removal, or basic hydrolysis for the isocyanate).

Q: Will I lose the cis/trans stereochemistry of my starting material? A: No. The Curtius rearrangement proceeds with strict retention of configuration .

-

Explanation: The migration of the carbon-nitrogen bond occurs simultaneously with the departure of the nitrogen gas. The migrating carbon (C1 of the cyclobutane) never becomes planar (sp²).

-

Outcome:

-

Start with cis-3-tert-butylcyclobutane-1-carboxylic acid

Product is cis-amine. -

Start with trans-acid

Product is trans-amine. -

Note: The cis isomer (1,3-diequatorial in puckered form) is thermodynamically more stable.

-

Category C: Safety (Critical)

Q: Can I scale this up to 50 grams? A: STOP. Do not scale up batch-wise without thermal safety data (DSC/ARC).

-

Hazard: Acyl azides are explosive.[2] While DPPA allows for in situ consumption, accumulation of the acyl azide intermediate due to slow heating can lead to a runaway reaction.

-

Protocol: For scales >5g, use a semi-continuous process or flow chemistry where the DPPA/Acid mixture is pumped into a heated coil to rearrange immediately, keeping the active volume of explosive azide low.

Part 3: Visual Troubleshooting Guides

Figure 1: Reaction Mechanism & Stereochemical Integrity

Caption: The concerted migration mechanism ensures retention of the C1 stereocenter. The bulky t-Bu group locks the conformation but does not interfere electronically.

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic flow for low yield or reaction failure.

Part 4: Data Reference

Table 1: Key Spectroscopic Markers for Monitoring

| Species | IR Frequency (cm⁻¹) | Description | Action |

| Carboxylic Acid | 1700–1720 | Broad C=O stretch | Starting material. If persistent, activation failed. |

| Acyl Azide | 2130–2145 | Sharp, strong doublet | Intermediate. Do not isolate. Heat to convert. |

| Isocyanate | 2250–2270 | Very strong, sharp | Rearranged intermediate. Ready for trapping. |

| Urea | 1630–1660 | C=O stretch | Side product (reaction with moisture). |

| Carbamate (Boc) | 1680–1700 | C=O stretch | Desired product (if trapped with t-BuOH). |

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][4] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

-

Lebel, H., & Leogane, O. (2005).[5] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. Link

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

-

Wiberg, K. B., & Ra, C. S. (1993). Structures and energies of the isomers of 1,3-disubstituted cyclobutanes. Journal of Organic Chemistry, 58(21), 5771–5773. (Establishes the stability of cis-1,3-disubstituted cyclobutanes). Link

-

NIST Chemistry WebBook. Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis-.[6] (Verifies the existence and characterization of the cis-isomer). Link

Sources

- 1. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. scispace.com [scispace.com]

- 4. vaia.com [vaia.com]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis- [webbook.nist.gov]

Technical Support Center: Purification of 3-tert-butylcyclobutane-1-carboxylic Acid

Executive Summary

This guide addresses the purification of 3-tert-butylcyclobutane-1-carboxylic acid , a critical building block in drug discovery (often used as a bioisostere for linear aliphatic chains or to introduce defined vectors). The crude material typically presents as a mixture of cis/trans isomers, unreacted starting materials, and trace metal catalysts.